molecular formula C6H11ClN4O2 B1431957 ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride CAS No. 311349-58-3

ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride

Cat. No.: B1431957
CAS No.: 311349-58-3
M. Wt: 206.63 g/mol
InChI Key: CJTDJMMJYFZMCR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Classification

This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 311349-58-3 and possesses the molecular formula C₆H₁₁ClN₄O₂. The systematic name reflects the complete structural architecture, beginning with the ethyl ester functionality attached to the carboxylate group at position 3 of the triazole ring, followed by the aminomethyl substituent at position 5, and concluding with the hydrochloride salt designation.

The molecular weight of this compound is precisely 206.6301 daltons, and it carries the MDL number MFCD27920340 for database identification purposes. The structural representation can be expressed through the SMILES notation as CCOC(=O)c1n[nH]c(n1)CN.Cl, which provides a standardized method for describing the molecular structure in computational chemistry applications. The compound belongs to the broader classification of substituted 1,2,4-triazole derivatives, specifically categorized as an aminomethyl-substituted triazole carboxylate ester in salt form.

Within the chemical taxonomy, this compound represents a multifunctional heterocyclic system combining several important pharmacophoric elements. The triazole core provides the fundamental heterocyclic framework, while the carboxylate ester offers potential for metabolic transformation and the aminomethyl substituent contributes basic functionality. The hydrochloride salt formation enhances solubility characteristics and stability for pharmaceutical applications.

Property Value
Chemical Abstracts Service Number 311349-58-3
Molecular Formula C₆H₁₁ClN₄O₂
Molecular Weight 206.6301
MDL Number MFCD27920340
SMILES Notation CCOC(=O)c1n[nH]c(n1)CN.Cl

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of triazole chemistry, which began with the pioneering work of Bladin in 1885 when he first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This foundational naming established the groundwork for subsequent decades of research into triazole derivatives and their applications across multiple scientific disciplines.

The evolution of triazole chemistry accelerated significantly following the establishment of various synthetic methodologies, particularly after the discovery of antifungal activities of azole derivatives in 1944. This breakthrough demonstrated the potential biological significance of triazole-containing compounds and sparked intensive research efforts to develop new triazole derivatives with enhanced properties. The development of specialized synthetic techniques, including the Einhorn-Brunner reaction and the Pellizzari reaction for 1,2,4-triazole synthesis, provided researchers with reliable methods for constructing triazole frameworks with diverse substituents.

The emergence of modern pharmaceutical chemistry in the mid-20th century created new demands for heterocyclic compounds with specific structural features. Researchers recognized that triazole derivatives could accommodate a broad range of substituents around the core structure, enabling the construction of diverse bioactive molecules. This understanding led to systematic investigations of various triazole modifications, including the incorporation of aminomethyl groups and carboxylate functionalities that characterize the compound under examination.

Contemporary research in triazole chemistry has been enhanced by advances in computational chemistry, high-throughput synthesis, and structure-activity relationship studies. These technological developments have enabled more precise design and synthesis of complex triazole derivatives, including compounds featuring multiple functional groups such as this compound. The compound represents the culmination of decades of research into heterocyclic chemistry, demonstrating how fundamental discoveries in the late 19th century continue to influence modern pharmaceutical research.

Position Within Triazole Derivative Taxonomy

This compound occupies a specific position within the extensive taxonomy of triazole derivatives, which encompasses two primary structural families: 1,2,3-triazoles and 1,2,4-triazoles. The compound belongs to the 1,2,4-triazole subfamily, characterized by the arrangement where an interstitial carbon atom separates one nitrogen atom from the adjacent pair. This structural arrangement distinguishes it from 1,2,3-triazoles, where the three nitrogen atoms are positioned adjacently within the five-membered ring.

Within the 1,2,4-triazole classification, the compound represents a highly substituted derivative featuring multiple functional groups that enhance its chemical and biological properties. The presence of the aminomethyl substituent at position 5 places it within the subcategory of amino-substituted triazoles, while the carboxylate ester functionality at position 3 categorizes it among carboxylate-containing triazole derivatives. This dual functionalization pattern is particularly significant because it combines both electron-donating and electron-withdrawing groups within the same molecular framework.

The hydrochloride salt formation further refines the taxonomic classification, placing the compound within the subset of triazole salts designed for enhanced stability and solubility characteristics. Salt formation represents a common pharmaceutical strategy for optimizing the physical and chemical properties of heterocyclic compounds, particularly those intended for biological applications. The combination of multiple functional groups and salt formation creates a complex molecular architecture that bridges several taxonomic categories within triazole chemistry.

Comparative analysis with related triazole derivatives reveals the unique positioning of this compound within the broader family. For instance, ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (Chemical Abstracts Service number 63666-11-5) represents a closely related structure lacking the methylene bridge in the amino substituent. Similarly, ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (Chemical Abstracts Service number 40253-47-2) demonstrates how alkyl substitution patterns influence the overall classification. These structural relationships illustrate the systematic nature of triazole derivative taxonomy and highlight the specific features that distinguish this compound within this comprehensive classification system.

Taxonomic Level Classification
Heterocyclic Family Triazoles
Structural Subtype 1,2,4-Triazoles
Substitution Pattern 3,5-Disubstituted
Functional Groups Aminomethyl, Carboxylate Ester
Salt Form Hydrochloride
Molecular Architecture Multifunctional Heterocyclic System

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2.ClH/c1-2-12-6(11)5-8-4(3-7)9-10-5;/h2-3,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTDJMMJYFZMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311349-58-3
Record name ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride
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Biological Activity

Ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural characteristics that facilitate various biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a five-membered triazole ring with an aminomethyl group at the 5-position and a carboxylate moiety at the 3-position. The presence of the hydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays and applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps. A common method includes reacting ethyl carbethoxyformimidate with hydrazine derivatives followed by further modifications to yield the target compound. This multi-step synthetic route is crucial for obtaining the desired purity and yield necessary for biological testing.

Antiviral Properties

Research has indicated that compounds containing the triazole ring exhibit various biological activities, including antiviral effects. This compound was tested against several viruses:

  • Bovine Viral Diarrhea Virus (BVDV)
  • Hepatitis C Virus (HCV)
  • Influenza A/Aichi/2/69 (H3N2)

Among the synthesized derivatives, only specific compounds demonstrated significant antiviral activity against these viruses. However, detailed mechanisms of action remain unclear.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies on analogs have shown that certain derivatives exhibit cytotoxic activity against leukemia cell lines such as K562 and CCRF-SB. For example:

CompoundCell LineCC50 (µM)
11gK56213.6 ± 0.3
6gK562391 ± 15
11gCCRF-SB112 ± 19

These findings suggest that this compound and its derivatives may possess significant antiproliferative effects associated with low toxicity .

While specific mechanisms of action for this compound have not been fully elucidated, studies suggest that triazole compounds may act as nucleoside analogs, interfering with viral replication and cellular proliferation pathways. For instance, ribavirin—another triazole derivative—has been shown to inhibit inosine-5′-phosphate dehydrogenase (IMPDH), which is critical for nucleotide synthesis .

Case Studies

Case Study: Antiviral Activity Against HCV

In a controlled study investigating the antiviral efficacy of various triazole derivatives against HCV, this compound was included among other compounds. The study found that while some derivatives showed promising results in vitro, the overall effectiveness varied significantly based on structural modifications.

Case Study: Cytotoxicity in Leukemia Cells

Another study focused on the cytotoxic effects of this compound in leukemia cell lines. The results indicated that certain derivatives exhibited potent activity against both chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB), suggesting potential therapeutic applications in oncology .

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of ETC hydrochloride exhibit antiviral activities. A notable study synthesized various substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and tested their efficacy against several viruses, including:

  • Bovine viral diarrhea virus (BVDV)
  • Hepatitis C virus (HCV)
  • Influenza A/Aichi/2/69 (H3N2) virus

Among the synthesized compounds, specific derivatives demonstrated significant antiviral activity, highlighting the potential of ETC hydrochloride in developing antiviral agents.

Antimicrobial Activity

The triazole ring is known for its broad spectrum of biological activities. Compounds containing this structure have been studied for their antimicrobial properties. For instance, structurally similar compounds have shown effectiveness against various pathogens, suggesting that ETC hydrochloride may also possess antimicrobial capabilities .

Synthetic Routes

The synthesis of ETC hydrochloride typically involves several steps. One common synthetic pathway includes:

  • Reacting ethyl carbethoxyformimidate with hydrazine derivatives.
  • Subsequent modifications to yield the target compound.

This multi-step process emphasizes the versatility of ETC hydrochloride in organic synthesis applications, particularly in creating complex molecules for pharmaceutical use.

Case Study 1: Synthesis and Biological Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives based on ETC hydrochloride. The compounds were evaluated for their biological activity against specific viral strains. The findings indicated that certain derivatives exhibited promising antiviral properties, paving the way for further exploration in drug development.

Case Study 2: Structure-Activity Relationship (SAR)

Another significant study focused on the structure-activity relationship of triazole derivatives related to ETC hydrochloride. By modifying various functional groups on the triazole ring, researchers were able to identify key structural features that enhanced biological activity. This research provided valuable insights into optimizing the efficacy of triazole-based compounds in therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of ETC hydrochloride, a comparative analysis with similar compounds is essential:

Compound NameStructure TypeUnique Features
Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylateTriazole derivativeLacks aminomethyl group; primarily studied for antimicrobial activity
Methyl 5-(methylthio)-1H-1,2,4-triazole-3-carboxylateTriazole derivativeContains a methylthio group; explored for antifungal properties
Ethyl 5-(pyridin-4-yl)-1H-1,2,4-triazole-3-carboxylateTriazole derivativeIncorporates a pyridine ring; known for enhanced bioactivity against specific pathogens

This table illustrates how ETC hydrochloride's unique combination of functional groups may contribute to its distinct biological activity compared to other triazole derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Key Structural Analogues

The following compounds share the 1,2,4-triazole-3-carboxylate backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents (Position 5) Molecular Weight CAS Number Key Differences vs. Target Compound Similarity Score
Methyl 1H-1,2,4-triazole-3-carboxylate None 127.08 4928-88-5 Lacks aminomethyl group; methyl ester 0.82
Methyl 5-amino-1,2,4-triazole-3-carboxylate Amino (-NH₂) 142.11 3641-14-3 Amino instead of aminomethyl; methyl ester 0.75
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate Chloro (-Cl) 189.60 774608-88-7 Chloro substituent; higher molecular weight 0.72
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate Methyl (-CH₃) 169.18 40253-47-2 Methyl group; reduced polarity 0.72
Ethyl 5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride 1-Hydroxyethyl 221.66 5202 (Supplier ID) Hydroxyethyl group; altered stereochemistry N/A
Analysis of Substituent Effects
  • Aminomethyl vs.
  • Aminomethyl vs. Chloro (-Cl): The chloro substituent in Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate introduces electronegativity, enhancing electrophilic reactivity but reducing solubility in aqueous systems compared to the hydrophilic aminomethyl group .
  • Hydrochloride Salt vs. Neutral Forms : The hydrochloride salt of the target compound improves aqueous solubility (critical for drug delivery) compared to neutral analogues like Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate .

Functional Group Modifications in Related Patents

Compounds such as ethyl 1-(2,4-dichlorophenyl)-5-trichloromethyl-(1H)-1,2,4-triazole-3-carboxylate (S1-6) demonstrate the impact of aromatic and halogenated substituents. These derivatives are optimized for herbicidal activity, leveraging the triazole core’s stability and the trichloromethyl group’s lipophilicity for membrane penetration. In contrast, the target compound’s aminomethyl group may favor binding to biological targets like enzymes or receptors through hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The target compound’s molecular weight (estimated ~220–230 g/mol) is higher than Methyl 1H-1,2,4-triazole-3-carboxylate (127.08 g/mol) due to the aminomethyl and ethyl groups. This places it within the "drug-like" range (200–500 g/mol) per Lipinski’s rules.
  • LogP: The ethyl ester and aminomethyl group create a balanced logP (predicted ~1.5–2.5), offering moderate membrane permeability compared to more lipophilic analogues like Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (logP ~2.8) .
  • Solubility : The hydrochloride salt increases water solubility (>10 mg/mL) compared to neutral triazole derivatives, which often require co-solvents for formulation .

Preparation Methods

Cyclization of β-N-t-butyloxycarbonyloxalamidrazone with Alkylating Agents

A key method involves the treatment of β-N-t-butyloxycarbonyloxalamidrazone with alkylating agents such as alkyl or aryloxyacetyl chlorides, followed by a one-pot cyclization to yield 5-substituted 1,2,4-triazole-3-carboxylate esters. This method allows the introduction of the aminomethyl group at the 5-position through subsequent ammonolysis of the ester intermediate.

Alkylation of Methyl 1,2,4-triazole-3-carboxylate Silyl Derivatives

Another regioselective approach is the alkylation of silyl derivatives of methyl 1,2,4-triazole-3-carboxylate with alkyl or aryloxymethyl acetates in the presence of Lewis acids such as tin tetrachloride. This method favors substitution at the N1 position of the triazole ring, which is crucial for obtaining the desired regioisomer of ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate.

Ammonolysis to Introduce Amino Functionality

The ester intermediates obtained from the above steps undergo ammonolysis to convert the ester group into the corresponding amide or amino derivatives. This step is essential for introducing the aminomethyl functionality at the 5-position of the triazole ring. The ammonolysis is typically performed under mild conditions to preserve the integrity of the triazole ring.

Formation of Hydrochloride Salt

The final step involves the conversion of the free base of ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate into its hydrochloride salt by treatment with hydrochloric acid. This step improves the compound's stability and solubility, which is beneficial for pharmaceutical applications.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization β-N-t-butyloxycarbonyloxalamidrazone + acyl chloride, mild acidic catalyst (e.g., p-Toluenesulfonic acid) Up to 92% Mild conditions, PEG solvent used for ecofriendliness
Alkylation Silyl derivative of methyl 1,2,4-triazole-3-carboxylate + alkyl/aryloxymethylacetates, SnCl4 catalyst 34–91% Regioselective for N1 substitution
Ammonolysis Ammonia or ammonium hydroxide, mild temperature 34–91% Converts esters to amides or amino groups
Hydrochloride Salt Formation Treatment with HCl Quantitative Improves solubility and stability

Mechanistic Insights

The cyclization mechanism involves nucleophilic attack of the hydrazone nitrogen on the acyl chloride, followed by ring closure to form the 1,2,4-triazole core. The alkylation step proceeds via activation of the silyl derivative by Lewis acid, enabling nucleophilic substitution at the triazole nitrogen. Ammonolysis replaces the ester group with an amino group, facilitating the formation of the aminomethyl substituent at the 5-position.

Summary of Key Research Findings

  • The use of polyethylene glycol as a solvent and p-Toluenesulfonic acid as a catalyst under mild conditions provides an ecofriendly and efficient route to 1,2,4-triazoles with excellent yields (up to 92%).

  • Alkylation via silyl derivatives with Lewis acid catalysis is highly regioselective, favoring substitution at the N1 position, which is critical for the desired structural isomer.

  • Ammonolysis of ester intermediates is a reliable method to introduce the aminomethyl group, enabling the synthesis of biologically active 1,2,4-triazole derivatives with potential antiviral and anticancer activity.

  • The formation of hydrochloride salts enhances the pharmaceutical properties of the compound, such as solubility and stability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of aminomethyl-triazole precursors followed by esterification and hydrochlorination. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios of reagents (e.g., 1.2:1 amine to carbonyl chloride), and inert atmosphere conditions to prevent hydrolysis. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by HPLC (≥98% purity threshold) are essential .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify proton environments (e.g., triazole ring protons at δ 8.1–8.3 ppm) and carbonyl signals (ester C=O at ~170 ppm).
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and NH₂ bending modes (1560–1650 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1 for the free base). Cross-referencing with literature data is critical .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate. Emergency eyewash stations and showers must be accessible .

Q. What are the solubility and stability profiles of this compound under different conditions?

  • Methodological Answer : Solubility testing in polar (water, ethanol) and non-polar solvents (DCM) reveals preferential dissolution in DMF or DMSO. Stability studies (pH 3–9, 25–40°C) show degradation at pH >7 (hydrolysis of ester group). Store desiccated at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods improve reaction efficiency in synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example, ICReDD’s workflow combines reaction path searches and machine learning to identify optimal catalysts (e.g., Lewis acids) and solvent systems (e.g., acetonitrile vs. THF), reducing trial-and-error experimentation by 40–60% .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variations in enzyme inhibition assays) often arise from assay conditions (pH, temperature) or impurity profiles. Conduct side-by-side comparisons under standardized protocols (e.g., fixed ATP concentration in kinase assays) and characterize impurities via LC-MS. Statistical tools like ANOVA identify significant variables .

Q. What strategies optimize reaction conditions using Design of Experiments (DOE) for higher yields?

  • Methodological Answer : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design (8 runs) identifies temperature (70°C) and 10 mol% triethylamine as critical for 85% yield. Response surface methodology (RSM) refines these parameters to maximize efficiency .

Q. How can researchers validate degradation products under accelerated stress conditions?

  • Methodological Answer : Perform forced degradation studies (40°C/75% RH, UV light, oxidative stress). Analyze products via HPLC-MS/MS:

  • Hydrolytic Degradation : Ester cleavage yields 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylic acid (m/z 157.1).
  • Oxidative Degradation : N-oxide formation detected at m/z 247.1. Stability-indicating methods must resolve degradants from the parent compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride
Reactant of Route 2
ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride

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